molecular formula C8H18IN B3053847 1-Methyl-1-propylpyrrolidinium iodide CAS No. 56511-19-4

1-Methyl-1-propylpyrrolidinium iodide

Cat. No.: B3053847
CAS No.: 56511-19-4
M. Wt: 255.14 g/mol
InChI Key: ZKYGWUZWEXFLMJ-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpyrrolidinium iodide is an organic salt that belongs to the class of ionic liquids. It is composed of a pyrrolidinium cation and an iodide anion. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications. The molecular formula of this compound is C₈H₁₈IN, and it has a molecular weight of 255.14 g/mol .

Scientific Research Applications

1-Methyl-1-propylpyrrolidinium iodide has a wide range of applications in scientific research:

Safety and Hazards

1-Methyl-1-propylpyrrolidinium iodide is not fully tested, and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with skin and eyes, and inhalation of dust or vapor . In case of contact, immediate medical attention is required . The compound should be stored at moderate temperatures in a dry, well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1-propylpyrrolidinium iodide can be synthesized through a two-step process. The first step involves the alkylation of pyrrolidine with 1-iodopropane to form 1-propylpyrrolidine. In the second step, 1-propylpyrrolidine is further alkylated with methyl iodide to yield this compound .

Reaction Conditions:

    Step 1: Pyrrolidine is reacted with 1-iodopropane in the presence of a base such as potassium carbonate at room temperature.

    Step 2: The resulting 1-propylpyrrolidine is then reacted with methyl iodide under reflux conditions to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization and recrystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-propylpyrrolidinium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other anions such as chloride, bromide, or nitrate.

    Oxidation and Reduction Reactions: The pyrrolidinium cation can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the iodide ion with other anions.

    Oxidation and Reduction Reactions: May involve the use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Methyl-1-propylpyrrolidinium iodide is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules in the system. The pyrrolidinium cation can also participate in specific binding interactions with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

1-Methyl-1-propylpyrrolidinium iodide can be compared with other similar ionic liquids, such as:

  • 1-Methyl-1-butylpyrrolidinium iodide
  • 1-Methyl-1-ethylpyrrolidinium iodide
  • 1-Methyl-1-propylpyrrolidinium chloride

Uniqueness

This compound is unique due to its specific combination of the pyrrolidinium cation and iodide anion, which imparts distinct properties such as high thermal stability and good ionic conductivity. These properties make it particularly suitable for applications in high-temperature environments and as an electrolyte in energy storage devices .

Properties

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.HI/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYGWUZWEXFLMJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049320
Record name 1-Methyl-1-propylpyrrolidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56511-19-4
Record name 1-Methyl-1-propylpyrrolidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpyrrolidinium iodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ8X483U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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